Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate
Description
Properties
Molecular Formula |
C10H7IO3S |
|---|---|
Molecular Weight |
334.13 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-iodo-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4,12H,1H3 |
InChI Key |
DUCRXQPNFQXUAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)I)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. Another approach includes the use of [Rh (COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in the reaction of alkynyl thiadiazoles with ester or amide linkers in chlorobenzene .
Chemical Reactions Analysis
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and iodine groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate with structurally related benzo[b]thiophene derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity and Properties: Iodine vs. Hydroxyl Group: The presence of a hydroxyl group at position 3 distinguishes the target compound from non-hydroxylated derivatives like Methyl 3-iodobenzo[b]thiophene-2-carboxylate, enabling hydrogen bonding and acidity (pKa ~8–10) .
Synthetic Routes: The target compound likely derives from intermediates similar to methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (), with iodination and demethylation steps replacing methoxy groups. In contrast, Methyl 3-hydroxy-5,7-dinitro-benzo[b]thiophene-2-carboxylate is synthesized via nitro-group introduction during ring closure, a method less applicable to iodine due to its bulk .
Biological Activity: Compounds like Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate exhibit anti-hepatitis B virus (HBV) activity, suggesting that halogenation and sulfonation patterns in benzo[b]thiophenes are critical for antiviral efficacy .
Crystallographic and Spectroscopic Analysis: Derivatives such as Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have been characterized via X-ray crystallography and Hirshfeld surface analysis, revealing intermolecular interactions dominated by hydrogen bonds and halogen contacts . Similar methods would apply to the target compound.
Biological Activity
Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate (CAS No. 2167583-38-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzo[b]thiophene core with a hydroxyl group at the 3-position, an iodine atom at the 5-position, and a carboxylate ester at the 2-position. This unique structure is believed to contribute to its biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showcasing effectiveness comparable to established antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 μg/mL | |
| Escherichia coli | 6.25 μg/mL | |
| Candida albicans | 4.01 mM |
The compound's mechanism of action likely involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit the activity of specific kinases involved in tumorigenesis, such as PIM kinases (PIM1, PIM2, and PIM3). These kinases are implicated in various cancers, and their inhibition could lead to reduced tumor growth.
Research has shown that derivatives of benzo[b]thiophenes can selectively target these kinases, leading to promising results in cancer cell lines:
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various enzymes or receptors, modulating their activity through binding interactions. This modulation can influence several biological pathways, including those involved in inflammation and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzo[b]thiophene derivatives, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in malignant cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
